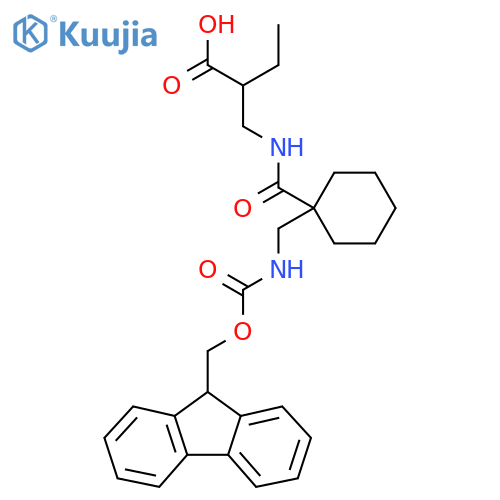Cas no 2172149-69-6 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid)
2-({1-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)メチルシクロヘキシル}ホルムアミド)メチルブタン酸は、Fmoc保護基を有する特異的なアミノ酸誘導体であり、ペプチド合成において重要な中間体として機能します。この化合物は、シクロヘキシル基と分岐鎖アルキル構造を併せ持つことで立体障害を制御可能であり、ペプチド鎖の構築時に立体選択性を向上させる特性を有します。Fmoc基のアルカリ感受性を活かした脱保護プロセスに対応し、固相ペプチド合成(SPPS)における効率的な逐次縮合を可能にします。カルボキシル基の反応性を保持しているため、各種縮合剤を用いたアミド結合形成に直接利用可能です。特に構造的に制約のある非天然ペプチドの合成や、コンホメーション制御が必要なバイオ活性ペプチドの開発において有用性が認められています。

2172149-69-6 structure
商品名:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid
- 2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid
- 2172149-69-6
- EN300-1518519
-
- インチ: 1S/C28H34N2O5/c1-2-19(25(31)32)16-29-26(33)28(14-8-3-9-15-28)18-30-27(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,2-3,8-9,14-18H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: VILJBDCQFISVJG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)NCC(C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518519-0.05g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1518519-10.0g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1518519-0.25g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1518519-2.5g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1518519-1.0g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1518519-500mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1518519-2500mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1518519-250mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1518519-50mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1518519-1000mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 1000mg |
$3368.0 | 2023-09-27 |
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2172149-69-6 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid) 関連製品
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
